molecular formula C20H24O2Si B14196375 Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane CAS No. 873695-32-0

Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane

Cat. No.: B14196375
CAS No.: 873695-32-0
M. Wt: 324.5 g/mol
InChI Key: FMTOACCIKMIGEL-UHFFFAOYSA-N
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Description

Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is a chemical compound with the molecular formula C20H24O2Si It is characterized by the presence of two oxirane (epoxy) groups attached to a phenyl ring, which is further connected to a silicon atom through a dimethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane typically involves the reaction of 4-(oxiran-2-ylmethyl)phenyl derivatives with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane undergoes various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane rings under mild conditions.

Major Products

    Oxidation: Diols are the major products.

    Reduction: Alcohols are formed.

    Substitution: Substituted phenyl derivatives are obtained.

Scientific Research Applications

Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of various functionalized derivatives. The silicon atom in the compound can also participate in forming stable siloxane bonds, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but contains a bisphenol A core instead of a silicon atom.

    Bisphenol F diglycidyl ether: Contains a bisphenol F core and is used in similar applications.

Uniqueness

Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

873695-32-0

Molecular Formula

C20H24O2Si

Molecular Weight

324.5 g/mol

IUPAC Name

dimethyl-bis[4-(oxiran-2-ylmethyl)phenyl]silane

InChI

InChI=1S/C20H24O2Si/c1-23(2,19-7-3-15(4-8-19)11-17-13-21-17)20-9-5-16(6-10-20)12-18-14-22-18/h3-10,17-18H,11-14H2,1-2H3

InChI Key

FMTOACCIKMIGEL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4

Origin of Product

United States

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